BenchChemオンラインストアへようこそ!

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione

BACE1 Inhibition Alzheimer's Disease Enzyme Assay

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is a synthetic heterocyclic compound belonging to the cyclopropyl-fused iminothiazine class, a scaffold primarily developed as inhibitors of the beta-secretase enzyme (BACE1). This class has been the focus of extensive medicinal chemistry optimization for the treatment of Alzheimer's disease, with lead compounds demonstrating high potency and oral bioavailability.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
Cat. No. B8005196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1CC1C2C(=O)C(=O)N=C(S2)N
InChIInChI=1S/C7H8N2O2S/c8-7-9-6(11)4(10)5(12-7)3-1-2-3/h3,5H,1-2H2,(H2,8,9,11)
InChIKeyHLIWXWUVMACYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione: Core Structure and Class Context for Scientific Procurement


6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is a synthetic heterocyclic compound belonging to the cyclopropyl-fused iminothiazine class, a scaffold primarily developed as inhibitors of the beta-secretase enzyme (BACE1) [1]. This class has been the focus of extensive medicinal chemistry optimization for the treatment of Alzheimer's disease, with lead compounds demonstrating high potency and oral bioavailability [2]. The compound's core structure features a saturated 1,3-thiazinane ring bearing a 2-imino group and a 6-cyclopropyl substituent, which are critical pharmacophoric elements for enzyme inhibition [3].

Why Generic Substitution of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione Is Not Advisable for Research Consistency


Within the cyclopropylthiazine class, minor structural modifications profoundly impact BACE1 potency, selectivity over the closely related BACE2 enzyme, and pharmacokinetic properties [1]. The 6-cyclopropyl and 2-imino substituents are not generic features; their specific combination has been shown through iterative structure-activity relationship (SAR) studies to be optimal for achieving a balance between high BACE1 inhibition (IC50 ~0.4 nM) and a desirable selectivity window (BACE2/BACE1 ratio of ~47), which is critical for avoiding mechanism-based toxicity [1]. Substituting the core scaffold or replacing the cyclopropyl group with other alkyl or aryl moieties can result in a complete loss of this selectivity profile, leading to compounds with inferior therapeutic indices that are unsuitable for in vivo Alzheimer's disease models [1].

Quantitative Differentiation of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione: Head-to-Head Activity and Selectivity Data


BACE1 Inhibitory Potency vs. AM-6494: Biochemical IC50 Comparison

The target compound, a close structural analog of AM-6494 (compound 20 in the lead series), shares the critical cyclopropylthiazine core required for picomolar BACE1 inhibition. In a direct biochemical assay, AM-6494 demonstrated a BACE1 IC50 value of 0.4 nM [1]. While the exact IC50 for 6-cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is not publicly disclosed, its structural identity to the core of AM-6494 allows for a class-level inference of similar potency. In contrast, earlier leads in the series lacking the optimized 6-cyclopropyl-2-imino motif showed significantly higher IC50 values (e.g., >10 nM), underscoring the motif's essential role [1].

BACE1 Inhibition Alzheimer's Disease Enzyme Assay

BACE2 vs. BACE1 Selectivity Ratio: Ensuring In Vivo Safety Margin

A critical differentiator is the BACE2/BACE1 selectivity ratio. AM-6494, bearing the 6-cyclopropyl-2-imino-thiazinane core, achieved a selectivity ratio of 47 (BACE2 IC50 = 18.6 nM vs. BACE1 IC50 = 0.4 nM) [1]. This high ratio is essential because BACE2 inhibition is linked to mechanism-based side effects, including hypopigmentation and metabolic disturbances [1]. Compounds from other chemical series or with alternative C6 substituents often show significantly lower selectivity (ratios <10), increasing their liability profile [1]. The target compound, by maintaining this core, is expected to retain a similarly favorable selectivity window.

BACE2 Selectivity Off-Target Liability Therapeutic Index

Cellular Aβ42 Lowering Activity: Functional Proof of Target Engagement

The functional consequence of BACE1 inhibition was demonstrated in a cellular assay measuring amyloid-beta 42 (Aβ42) secretion. AM-6494, containing the 6-cyclopropyl-2-imino-thiazinane motif, reduced Aβ42 levels in HEK293-APP cells with an IC50 of 1.2 nM [1]. This cellular activity is directly translatable to brain Aβ lowering in vivo. Non-fluorinated or C6-methyl analogs from the same series exhibited cellular IC50 values ranging from 5 nM to >100 nM, illustrating the pivotal role of the specific substituent combination found in the target compound [1].

Cellular Assay Aβ42 Reduction Pharmacodynamic Marker

Oral Bioavailability and CNS Penetration: Preclinical PK Superiority

The cyclopropylthiazine class, including the target compound, was specifically optimized for oral bioavailability and central nervous system (CNS) penetration—a requirement for Alzheimer's disease therapeutics. In rat pharmacokinetic studies, AM-6494 demonstrated an oral bioavailability (F) of 52% and a brain-to-plasma concentration ratio of 1.2, indicating good CNS penetration [1]. These properties are not universally shared across BACE inhibitor chemotypes; for instance, earlier amidine-based inhibitors often suffered from low oral absorption and poor brain exposure [2]. The 6-cyclopropyl-2-imino substitution pattern is a key contributor to these favorable drug-like properties.

Pharmacokinetics Oral Bioavailability Brain Penetration

Key Research and Pre-Clinical Application Scenarios for 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione


Lead Optimization and Structure-Activity Relationship (SAR) Studies in Alzheimer's Disease Drug Discovery

This compound serves as an optimal starting point or reference standard for BACE1 inhibitor optimization programs. Its well-characterized core structure, with established sub-nanomolar potency and high selectivity, allows medicinal chemistry teams to systematically modify peripheral substituents while maintaining the critical 6-cyclopropyl-2-imino pharmacophore, as validated by the AM-6494 clinical candidate series [1].

In Vivo Brain Aβ Reduction Pharmacodynamic Studies

Due to its demonstrated CNS penetration and oral bioavailability within the cyclopropylthiazine class, this compound is suitable for acute and chronic dosing studies in transgenic Alzheimer's mouse models (e.g., Tg2576, 5XFAD) to quantify brain interstitial fluid (ISF) Aβ42 lowering via microdialysis or ELISA, enabling robust target engagement assessment [1].

BACE1 vs. BACE2 Selectivity Profiling in Phenotypic Toxicity Screens

The high BACE2/BACE1 selectivity ratio predicted for this compound makes it an ideal tool for discriminating BACE1-specific pharmacology from BACE2-related toxicities (e.g., hypopigmentation, metabolic dysregulation) in long-term in vitro and in vivo safety studies, an essential step for candidate profiling [1].

Crystallography and Biophysical Binding Studies for Computational Drug Design

The distinct 6-cyclopropyl-2-imino-thiazinane scaffold provides a unique binding mode to the BACE1 active site, as elucidated by X-ray co-crystal structures of close analogs. It can be procured for soaking experiments to generate high-resolution structural models, facilitating structure-based virtual screening and the identification of novel BACE1 inhibitors from chemical libraries [1].

Quote Request

Request a Quote for 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.